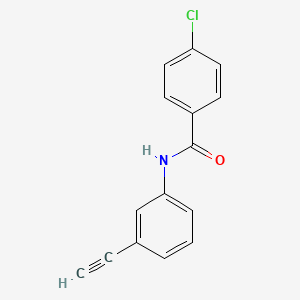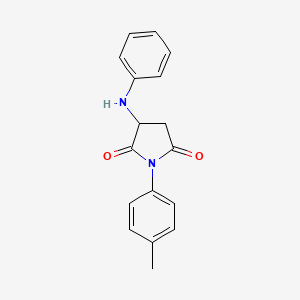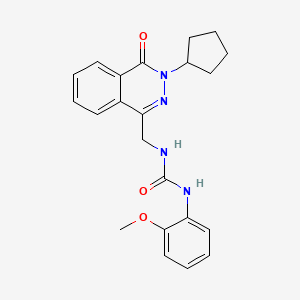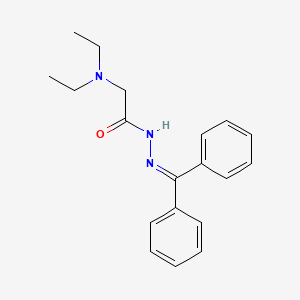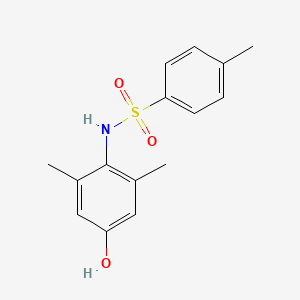
N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide: is an organic compound with a complex structure that includes both phenolic and sulfonamide functional groups
Aplicaciones Científicas De Investigación
Chemistry: N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic group in N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide can undergo oxidation reactions to form quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide
Comparison: N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both phenolic and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, affecting its solubility and interaction with biological targets .
Propiedades
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-4-6-14(7-5-10)20(18,19)16-15-11(2)8-13(17)9-12(15)3/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQTYBYGMJVKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

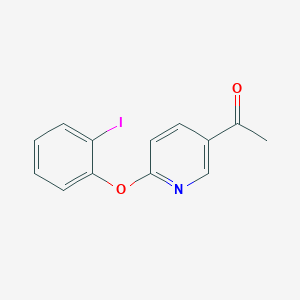
![3-[(carbamimidamidomethanimidoyl)amino]propanoicacid](/img/structure/B2930322.png)
![1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2930325.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
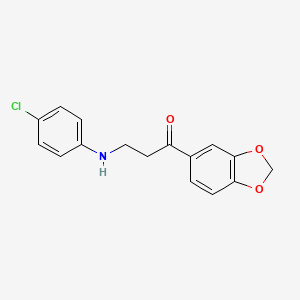
![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)
